molecular formula C11H18O2 B12662255 2-Methyl-6-methyleneoct-7-en-2-yl formate CAS No. 71617-16-8

2-Methyl-6-methyleneoct-7-en-2-yl formate

Cat. No.: B12662255
CAS No.: 71617-16-8
M. Wt: 182.26 g/mol
InChI Key: ZIGSZAHSKNQFRB-UHFFFAOYSA-N
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Description

2-Methyl-6-methyleneoct-7-en-2-yl formate is an organic compound with the molecular formula C11H18O2. It is a colorless liquid with a distinct aroma, often used as an additive in foods and flavors . The compound is also known for its applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-methyleneoct-7-en-2-yl formate typically involves the esterification of 2-Methyl-6-methyleneoct-7-en-2-ol with formic acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the careful control of temperature, pressure, and reactant concentrations to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-methyleneoct-7-en-2-yl formate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-6-methyleneoct-7-en-2-yl formate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-methyleneoct-7-en-2-yl formate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may undergo hydrolysis to release formic acid and the corresponding alcohol, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-methyleneoct-7-en-2-ol: The alcohol precursor of the formate ester.

    2-Methyl-6-methyleneoct-7-en-2-yl acetate: An ester with similar structural features but different functional groups.

    2-Methyl-6-methyleneoct-7-en-2-yl propionate: Another ester with a different carboxylic acid component.

Uniqueness

2-Methyl-6-methyleneoct-7-en-2-yl formate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. Its ability to participate in various chemical reactions and its applications in multiple research fields make it a valuable compound for scientific studies .

Properties

CAS No.

71617-16-8

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

(2-methyl-6-methylideneoct-7-en-2-yl) formate

InChI

InChI=1S/C11H18O2/c1-5-10(2)7-6-8-11(3,4)13-9-12/h5,9H,1-2,6-8H2,3-4H3

InChI Key

ZIGSZAHSKNQFRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCC(=C)C=C)OC=O

Origin of Product

United States

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